![molecular formula C10H23N3 B2876643 Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine CAS No. 1242815-21-9](/img/structure/B2876643.png)
Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine is a chemical compound with the CAS Number: 1242815-21-9 . It has a molecular weight of 185.31 . The IUPAC name for this compound is N,N,2-trimethyl-1-(piperazin-1-yl)propan-2-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H23N3/c1-10(2,12(3)4)9-13-7-5-11-6-8-13/h11H,5-9H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It’s stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Formation and Metabolites
- Metabolite Formation: Studies have identified metabolites resulting from the degradation of the piperazine ring in phenothiazine drugs, which include Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine derivatives. These metabolites have been found in urine after drug ingestion, suggesting significant biotransformation processes (Breyer, Gaertner, & Prox, 1974).
Health and Environmental Impacts
- Occupational Allergic Contact Dermatitis: A case of occupational allergic contact dermatitis was reported due to dimethyl sulfate, a related compound, indicating potential health risks associated with exposure to such chemicals in the workplace (Yagami et al., 2009).
- Exposure to Chemical Weapons: An incident involving accidental exposure to dimethyl sulfate (a related chemical) highlighted the compound's potential as a chemical weapon, emphasizing the need for safety measures to mitigate risks associated with its use (Rippey et al., 2005).
Drug Metabolism and Excretion
- Biotransformation and Excretion: Research into the metabolism and disposition of novel drugs like Venetoclax has shed light on how similar compounds are processed in the human body, including the identification of unusual metabolites and the pathways of drug excretion (Liu et al., 2017).
Clinical Toxicology
- Toxicological Effects: Studies on new psychoactive substances such as MT-45, which shares structural similarities with piperazine derivatives, have documented serious adverse effects including hearing loss and unconsciousness, underscoring the importance of understanding the toxicological profiles of these compounds (Helander, Bäckberg, & Beck, 2014).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H227, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
N,N,2-trimethyl-1-piperazin-1-ylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-10(2,12(3)4)9-13-7-5-11-6-8-13/h11H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIBEZRLOHBQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCNCC1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

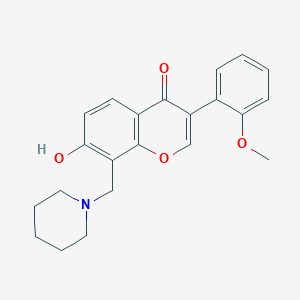
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2876565.png)

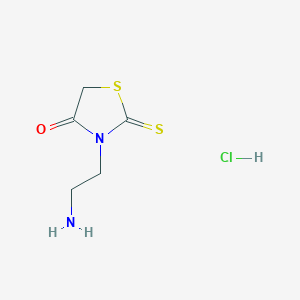

![2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)
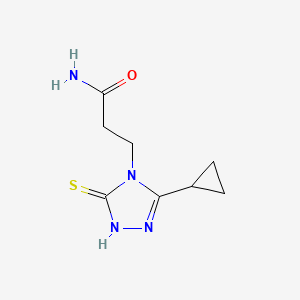
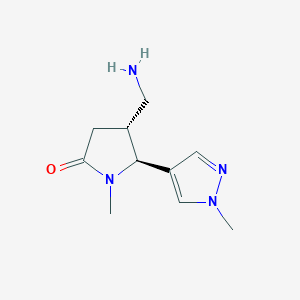
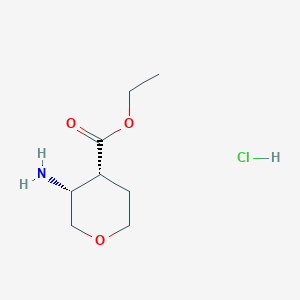
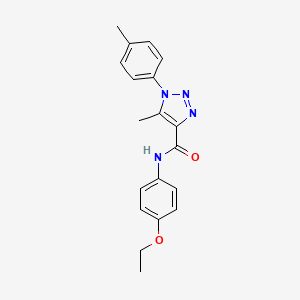

![tert-butyl N-[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2876579.png)
![N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine](/img/structure/B2876581.png)
